

Application Notes and Protocols for Losartan Dosage in Animal Models

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DISCLAIMER: The following information is intended for research purposes only and is based on publicly available scientific literature. "**Loxanast**" is likely a misspelling of "Losartan," and the following data pertains to Losartan. Researchers should always consult relevant literature and institutional guidelines before designing and conducting animal experiments.

Introduction

Losartan is a potent and selective angiotensin II receptor antagonist that specifically blocks the AT1 receptor subtype.[1] This action inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[2] It is widely used in preclinical research to study hypertension, cardiovascular disease, diabetic nephropathy, and other conditions involving the renin-angiotensin system. These application notes provide a summary of dosages, pharmacokinetic data, and experimental protocols for the use of Losartan in various animal models.

Data Presentation

Table 1: Losartan Dosage in Rodent Models



Animal Model	Strain	Application	Dosage	Route of Administrat ion	Reference
Rat	Wistar	Acute Renal Failure	Not specified, but resulted in 3-fold increased AUC	Oral	[3]
Rat	Sprague- Dawley	Hypertension	10 mg/kg/day	Subcutaneou s injection	[4]
Rat	Spontaneousl y Hypertensive Rats (SHR)	Long-term blood pressure control	30 mg/kg/day	In drinking water	[5]
Rat	Wistar	Pharmacokin etic studies	5 mg/kg	Intravenous and Oral	[6]
Rat	Wistar	Voluntary Oral Administratio n Study	Not specified, focused on vehicle	Oral (mixed with vehicle)	[7]
Mouse	C57BL/6	Traumatic Brain Injury	1, 3, 10 mg/kg	Oral gavage	[8]
Mouse	Not Specified	Antidepressa nt activity study	0.1, 1.0, 5, 20, 100 mg/kg	Intraperitonea I injection	[9]

Table 2: Pharmacokinetic Parameters of Losartan in Rats



Parameter	Value (Control Rats)	Value (Streptozotoci n-Induced Diabetic Rats)	Unit	Reference
Intravenous Administration (5 mg/kg)	[6]			
Renal Clearance (Losartan)	0.0815	0.181	ml/min/kg	[6]
Renal Clearance (EXP3174)	0.0277	0.0677	ml/min/kg	[6]
Oral Administration (5 mg/kg)	[6]			
AUC (Losartan)	166	97	μg·min/ml	[6]
AUC (EXP3174)	423	244	μg·min/ml	[6]
Absolute Bioavailability (Losartan)	55.1	32.5	%	[6]
Renal Clearance (Losartan)	0.101	0.207	ml/min/kg	[6]
Renal Clearance (EXP3174)	0.0196	0.0615	ml/min/kg	[6]

Experimental Protocols

Protocol 1: Induction of Hypertension and Losartan Administration in Rats

Objective: To induce hypertension in rats using L-NAME and to assess the antihypertensive effects of Losartan.



Materials:

- Male Wistar rats
- Nω-nitro-L-arginine methyl ester (L-NAME)
- Losartan potassium
- Vehicle (e.g., 0.9% saline)
- Oral gavage needles
- Blood pressure monitoring system (e.g., tail-cuff method)

Procedure:

- Induce hypertension by administering L-NAME (40 mg/kg) orally for two weeks.[10]
- After the induction period, divide the animals into experimental groups (e.g., Vehicle control, Losartan-treated).
- Prepare Losartan solution in the appropriate vehicle. A common dose for hypertension studies is 10 mg/kg.[4]
- Administer Losartan or vehicle to the respective groups via oral gavage once daily.
- Monitor systolic blood pressure at regular intervals (e.g., 6 and 24 hours post-administration)
 using a tail-cuff system.[4]
- Continue treatment for the desired study duration (e.g., 21 days for chronic studies).[4]

Protocol 2: Assessment of Losartan in a Mouse Model of Traumatic Brain Injury (TBI)

Objective: To evaluate the neuroprotective effects of Losartan in a mouse model of TBI.

Materials:



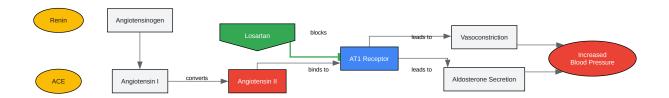
- Adult male C57BL/6 mice (8–10 weeks old)[8]
- Losartan potassium
- Vehicle (0.9% saline)[8]
- Controlled cortical impact (CCI) device for inducing TBI
- Anesthesia (e.g., isoflurane)
- Oral gavage needles

Procedure:

- Anesthetize the mice and induce TBI using a CCI device.
- Randomly assign the mice to receive either Losartan or vehicle.
- Prepare Losartan solution in 0.9% saline. Doses of 1, 3, and 10 mg/kg have been tested,
 with 3 mg/kg identified as the lowest effective dose.[8]
- Administer the first dose of Losartan or vehicle by oral gavage at 1 hour post-TBI.[8]
- Continue daily administration for the duration of the experiment.
- Assess neurological outcomes and brain injury volume at predetermined time points (e.g., 1 and 3 days post-injury).[8]

Mandatory Visualization Signaling Pathway of Losartan



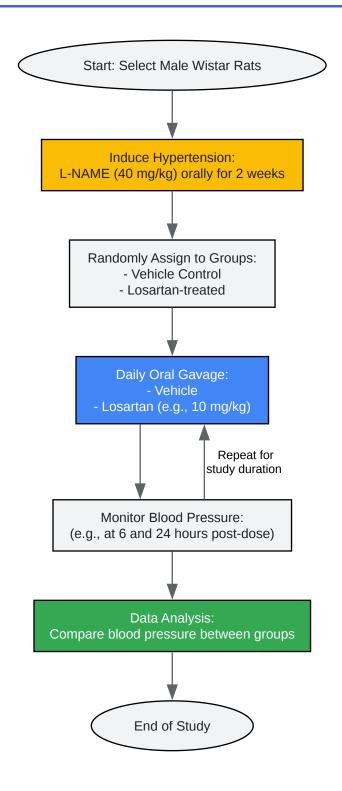


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Caption: Mechanism of action of Losartan in the Renin-Angiotensin System.

Experimental Workflow for Hypertension Study





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